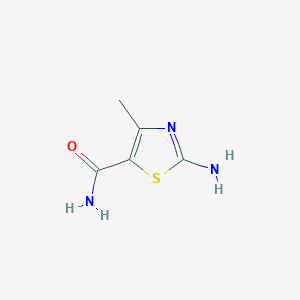

2-氨基-4-甲基噻唑-5-羧酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

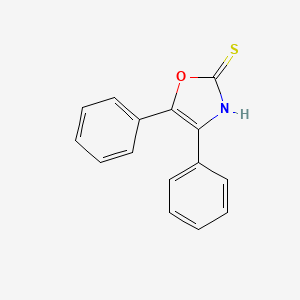

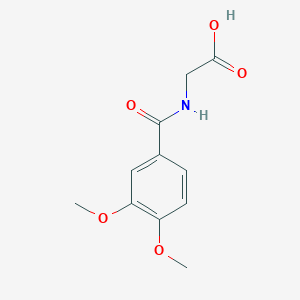

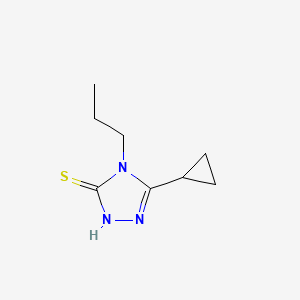

2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a heterocyclic compound featuring a thiazole core, which is a common structure in various bioactive molecules and pharmaceuticals. The thiazole ring, consisting of sulfur and nitrogen atoms, confers a unique set of chemical and physical properties that make this compound an interesting subject for research in organic and medicinal chemistry.

Synthesis Analysis

The synthesis of heterocyclic compounds like 2-Amino-4-methyl-thiazole-5-carboxylic acid amide often involves the use of precursors such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which are versatile building blocks for constructing diverse heterocycles, including thiazoles (Gomaa & Ali, 2020). The methodology may leverage reactivity patterns that enable the formation of the thiazole ring under mild reaction conditions, facilitating the incorporation of various functional groups into the core structure.

Molecular Structure Analysis

Thiazole derivatives, including 2-Amino-4-methyl-thiazole-5-carboxylic acid amide, exhibit interesting molecular structures that can engage in a range of non-covalent interactions, such as hydrogen bonding and π-π interactions. These features are crucial for their binding with biological targets and their integration into supramolecular assemblies. For example, gold(I) compounds with thiazole-derived ligands demonstrate the importance of aurophilic and hydrogen bonding interactions in forming supramolecular structures (Tiekink, 2014).

Chemical Reactions and Properties

Thiazole compounds are reactive towards a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with potential biological activities. The functional groups present in these molecules, such as the amide moiety, participate in reactions that can alter their chemical properties significantly, leading to compounds with diverse activities (GobalaKrishnan et al., 2019).

科学研究应用

1. Anticancer Drug Development

- Application : 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

- Methods : The development of these compounds involves various chemical reactions and testing their efficacy on different cancer cell lines .

- Results : Some 2-aminothiazole derivatives have shown promising results in inhibiting the growth of cancer cells .

2. Antimicrobial Activity

- Application : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .

- Methods : The compounds were tested using the broth microdilution method against various bacteria and yeast .

- Results : Some of the compounds showed promising antimicrobial activity .

3. Anti-inflammatory Agent

- Application : 2-aminothiazole derivatives have shown anti-inflammatory activities .

- Methods : The compounds are synthesized and tested for their anti-inflammatory properties .

- Results : Some 2-aminothiazole derivatives have shown promising results in reducing inflammation .

4. Antioxidant Activity

- Application : 2-aminothiazole derivatives have shown antioxidant activities .

- Methods : The compounds are synthesized and tested for their antioxidant properties .

- Results : Some 2-aminothiazole derivatives have shown promising results in reducing oxidative stress .

5. Antiviral Activity

- Application : 2-aminothiazole derivatives have shown antiviral activities .

- Methods : The compounds are synthesized and tested for their antiviral properties .

- Results : Some 2-aminothiazole derivatives have shown promising results in inhibiting viral replication .

6. Treatment of Hyperthyroidism

- Application : 2-aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .

- Methods : The compound is administered to patients with hyperthyroidism .

- Results : 2-aminothiazole has shown effectiveness in reducing the symptoms of hyperthyroidism .

7. Anticonvulsant Activity

- Application : 2-aminothiazole derivatives have shown anticonvulsant activities .

- Methods : The compounds are synthesized and tested for their anticonvulsant properties .

- Results : Some 2-aminothiazole derivatives have shown promising results in controlling seizures .

8. Antidiabetic Activity

- Application : 2-aminothiazole derivatives have shown antidiabetic activities .

- Methods : The compounds are synthesized and tested for their antidiabetic properties .

- Results : Some 2-aminothiazole derivatives have shown promising results in controlling blood sugar levels .

9. Antihypertensive Activity

安全和危害

未来方向

The 2-aminothiazole scaffold, which “2-Amino-4-methyl-thiazole-5-carboxylic acid amide” is a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on the development of novel 2-aminothiazole derivatives with enhanced anticancer activity .

属性

IUPAC Name |

2-amino-4-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTAXMXNQWKHRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methyl-thiazole-5-carboxylic acid amide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)